Andrastin C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

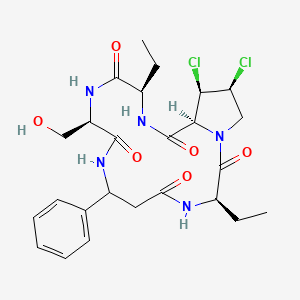

C25H33Cl2N5O6 |

|---|---|

Molecular Weight |

570.5 g/mol |

IUPAC Name |

(3R,10R,13R,16S,17R,18S)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone |

InChI |

InChI=1S/C25H33Cl2N5O6/c1-3-15-22(35)31-18(12-33)23(36)30-17(13-8-6-5-7-9-13)10-19(34)28-16(4-2)25(38)32-11-14(26)20(27)21(32)24(37)29-15/h5-9,14-18,20-21,33H,3-4,10-12H2,1-2H3,(H,28,34)(H,29,37)(H,30,36)(H,31,35)/t14-,15+,16+,17?,18+,20-,21+/m0/s1 |

InChI Key |

YWGAKIGNXGAAQR-ZQWDDLIFSA-N |

Isomeric SMILES |

CC[C@@H]1C(=O)N[C@@H](C(=O)NC(CC(=O)N[C@@H](C(=O)N2C[C@@H]([C@@H]([C@@H]2C(=O)N1)Cl)Cl)CC)C3=CC=CC=C3)CO |

Canonical SMILES |

CCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)CC)C3=CC=CC=C3)CO |

Origin of Product |

United States |

Foundational & Exploratory

Andrastin C Production by Penicillium sp. FO-3929: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the fungus Penicillium sp. FO-3929 and its production of Andrastin C, a potent protein farnesyltransferase inhibitor with potential applications in anticancer therapy. This document consolidates available research on the producing organism, biosynthesis of this compound, and methodologies for its production and isolation. While specific quantitative production data and detailed experimental protocols for this compound from Penicillium sp. FO-3929 are not extensively published, this guide furnishes a comprehensive framework based on existing literature for Andrastins A-C and related research on other Penicillium species. The guide includes structured data tables for key biological activities, detailed experimental protocols derived from analogous studies, and visualizations of the proposed biosynthetic pathway and experimental workflows to support further research and development.

Introduction to Penicillium sp. FO-3929 and this compound

Penicillium sp. FO-3929 is a fungal strain identified as a producer of a series of meroterpenoid compounds known as Andrastins.[1][2] Among these, Andrastins A, B, and C have been characterized as inhibitors of protein farnesyltransferase, an enzyme implicated in oncogenic Ras protein function.[2][3] this compound, in particular, has demonstrated significant inhibitory activity, making it a compound of interest for drug development.[4] The Andrastin skeleton is an ent-5α,14β-androstane, biosynthesized from a sesquiterpene and a tetraketide precursor.[1][5]

Biological Activity of Andrastins from Penicillium sp. FO-3929

The primary biological activity of Andrastins A, B, and C lies in their ability to inhibit protein farnesyltransferase. This inhibition disrupts the post-translational modification of Ras proteins, which is crucial for their localization to the cell membrane and subsequent signal transduction in cancer cells.[3]

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Andrastin A | Protein Farnesyltransferase | 24.9 | [2][4] |

| Andrastin B | Protein Farnesyltransferase | 47.1 | [2][4] |

| This compound | Protein Farnesyltransferase | 13.3 | [2][4] |

Biosynthesis of this compound

The biosynthesis of Andrastin A, a closely related analogue of this compound, has been studied, and its genetic basis has been identified in other Penicillium species such as P. roqueforti and P. chrysogenum.[3][6] This pathway serves as a model for the biosynthesis of this compound in Penicillium sp. FO-3929. The process initiates with the synthesis of 3,5-dimethylorsellinic acid (DMOA) and farnesyl pyrophosphate (FPP).[3] A series of enzymatic reactions, including those catalyzed by a polyketide synthase, terpene cyclase, and various oxidoreductases, leads to the formation of the Andrastin scaffold.[2][3]

Experimental Protocols

While specific protocols for Penicillium sp. FO-3929 and this compound are not detailed in the literature, the following methodologies are based on established procedures for Andrastin production and isolation from other Penicillium species and serve as a guide for experimental design.

Fungal Cultivation and Fermentation

This protocol outlines a general procedure for the cultivation of Penicillium species for the production of secondary metabolites. Optimization of media components and fermentation parameters is recommended for maximizing this compound yield.

Representative Fermentation Media Composition:

| Component | Concentration (g/L) |

| Glucose | 20.0 |

| Peptone | 5.0 |

| Yeast Extract | 3.0 |

| KH2PO4 | 1.0 |

| MgSO4·7H2O | 0.5 |

| Trace Element Sol. | 1.0 mL |

Extraction and Purification of this compound

The following is a generalized protocol for the extraction and purification of Andrastins from a Penicillium culture. The specific solvent systems and gradients for chromatography would need to be optimized for this compound.

Representative HPLC Conditions for Analysis:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm and 254 nm |

Future Outlook

Further research is required to fully elucidate the optimal fermentation conditions and a detailed, scalable purification protocol for this compound from Penicillium sp. FO-3929. The elucidation of the complete biosynthetic gene cluster in this strain would enable metabolic engineering approaches to enhance production yields. The promising biological activity of this compound warrants continued investigation into its mechanism of action and potential as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00090D [pubs.rsc.org]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 5. Physiological characterization of secondary metabolite producing Penicillium cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Andrastin C Meroterpenoid Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin C, a member of the andrastin family of meroterpenoid natural products, has garnered significant interest within the scientific community due to its potential as a protein farnesyltransferase inhibitor, a promising target for anti-cancer therapies. Andrastins are characterized by a distinctive 6,6,6,5-tetracarbocyclic ring system.[1] The biosynthesis of these complex molecules originates from the hybridization of polyketide and terpenoid pathways, utilizing 3,5-dimethylorsellinic acid (DMOA) and farnesyl pyrophosphate (FPP) as primary precursors.[2] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, the genetic framework, and the experimental methodologies employed to elucidate this intricate biological process.

Core Biosynthetic Pathway

The biosynthesis of this compound is initiated from the precursor molecules 3,5-dimethylorsellinic acid (DMOA), a polyketide, and the isoprenoid farnesyl pyrophosphate (FPP). The pathway proceeds through a series of enzymatic modifications, including prenylation, epoxidation, and a complex cyclization cascade, to form the characteristic andrastin scaffold. Subsequent tailoring reactions, such as oxidations and acetylations, lead to the various andrastin analogues, including Andrastin A, which is a key intermediate and precursor to this compound.

The enzymatic machinery responsible for this transformation is encoded by the adr biosynthetic gene cluster (BGC), which has been identified and characterized in several Penicillium species, notably Penicillium chrysogenum and Penicillium roqueforti.[2]

Key Enzymes and their Functions in the Andrastin Biosynthesis Pathway

| Gene | Encoded Enzyme | Putative Function in Andrastin Biosynthesis |

| adrD | Polyketide Synthase (PKS) | Catalyzes the synthesis of the 3,5-dimethylorsellinic acid (DMOA) core from acetyl-CoA and malonyl-CoA. |

| adrG | Prenyltransferase | Attaches the farnesyl moiety from FPP to DMOA. |

| adrK | Methyltransferase | Involved in the modification of the polyketide intermediate. |

| adrH | FAD-dependent Monooxygenase | Catalyzes the epoxidation of the farnesyl chain to produce epoxyfarnesyl-DMOA methyl ester. |

| adrI | Terpene Cyclase | Catalyzes the complex cyclization cascade of the epoxyfarnesyl-DMOA methyl ester to form the core andrastin scaffold, yielding Andrastin E. |

| adrF | Short-chain Dehydrogenase/Reductase | Involved in the modification of the andrastin core. |

| adrE | Ketoreductase | Participates in the reduction of a keto group on the andrastin scaffold. |

| adrJ | Acetyltransferase | Catalyzes the acetylation of a hydroxyl group on the andrastin core. |

| adrA | Cytochrome P450 Monooxygenase | Responsible for further oxidative modifications of the andrastin scaffold to produce Andrastin A. |

| adrC | Major Facilitator Superfamily (MFS) Transporter | Potentially involved in the transport of andrastin intermediates or the final product. |

Quantitative Data on Andrastin Production

Quantitative analysis of andrastin production has been primarily conducted through High-Performance Liquid Chromatography (HPLC). These studies have provided insights into the production levels in both native fungal strains and in response to genetic modifications.

Andrastin A Production in Penicillium roqueforti

| Strain/Condition | Andrastin A Production (µg/g of dry weight) | Reference |

| Wild-type P. roqueforti CECT 2905 | 686 | [3] |

| PrlaeA-disrupted transformants | 1.5 - 2.3 | [3] |

Andrastin A Content in Blue Cheeses

| Sample | Andrastin A Concentration (µg/g of cheese) | Reference |

| 23 representative European blue cheeses (median) | 2.4 | [1] |

| 23 representative European blue cheeses (range) | 0.1 - 3.7 | [1] |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has been made possible through a combination of genetic and biochemical techniques. Key experimental approaches include the heterologous expression of the biosynthetic gene cluster and targeted gene silencing.

Heterologous Expression of the Andrastin Biosynthetic Gene Cluster in Aspergillus oryzae

The reconstitution of the Andrastin A biosynthetic pathway has been successfully achieved in the heterologous host Aspergillus oryzae. This technique involves the co-expression of the necessary genes from the adr cluster to produce andrastin intermediates and the final product, Andrastin A.[4]

Experimental Workflow for Heterologous Expression:

Figure 1. Workflow for heterologous expression of the andrastin biosynthetic gene cluster.

RNA-Mediated Gene Silencing in Penicillium roqueforti

To confirm the involvement of each gene in the adr cluster in andrastin biosynthesis, RNA-mediated gene silencing (RNAi) has been employed. This technique specifically reduces the expression of a target gene, allowing for the observation of the resulting metabolic phenotype.[2]

Methodology for RNA-mediated Gene Silencing:

-

Plasmid Construction: A small fragment of the target adr gene is amplified by PCR and cloned into an RNAi vector, such as pJL43-RNAi, in both sense and antisense orientations, separated by a linker. This construct is designed to produce a hairpin RNA (hpRNA) upon transcription.

-

Transformation: The resulting RNAi plasmid is transformed into Penicillium roqueforti protoplasts.

-

Cultivation and Selection: Transformed fungi are grown on a selective medium to isolate successful transformants.

-

Gene Expression Analysis: The reduction in the target gene's transcript level is quantified using reverse transcription-quantitative PCR (RT-qPCR).

-

Metabolite Analysis: The production of Andrastin A in the silenced strains is compared to the wild-type strain using HPLC analysis to determine the effect of the gene silencing.[2]

Logical Flow of Gene Silencing Experiment:

References

- 1. Andrastins A-D, Penicillium roqueforti Metabolites consistently produced in blue-mold-ripened cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Andrastin C: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin C is a meroterpenoid natural product that has garnered significant interest within the scientific community due to its potent biological activity. First isolated from Penicillium species, this compound belongs to the andrastin family of farnesyltransferase inhibitors.[1] Farnesyltransferase is a crucial enzyme in the post-translational modification of Ras proteins, which are key regulators of cell growth and proliferation. By inhibiting this enzyme, this compound presents a promising avenue for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols and pathway visualizations.

Chemical Structure and Properties

This compound possesses a complex tetracyclic androstane skeleton, a characteristic feature of this class of compounds.[2] Its systematic IUPAC name is methyl (3S,5S,8S,9S,10R,13R,14R)-3-acetyloxy-17-hydroxy-4,4,8,10,12,13,16-heptamethyl-15-oxo-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-14-carboxylate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₀O₆ | [3] |

| Molecular Weight | 472.6 g/mol | [3] |

| Appearance | Colorless oil (for related compounds) | [4] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. Below is a summary of the key spectral data.

¹H and ¹³C NMR Data (in CDCl₃)

Note: The following data is based on closely related andrastin-type meroterpenoids and may show slight variations for this compound.[2][5]

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| 1 | 36.4 | 1.55 (m), 2.10 (m) |

| 2 | 22.8 | 1.80 (m), 2.00 (m) |

| 3 | 79.2 | 4.65 (t, J = 2.8) |

| 4 | 36.1 | - |

| 5 | 50.8 | 1.95 (m) |

| 6 | 21.0 | 1.45 (m), 1.60 (m) |

| 7 | 37.9 | 1.65 (m), 1.85 (m) |

| 8 | 40.2 | - |

| 9 | 55.1 | 2.50 (d, J = 12.0) |

| 10 | 41.5 | - |

| 11 | 125.8 | 5.55 (d, J = 6.0) |

| 12 | 147.9 | - |

| 13 | 49.6 | - |

| 14 | 87.5 | - |

| 15 | 204.5 | - |

| 16 | 106.8 | - |

| 17 | 175.2 | - |

| 18 (Me) | 16.5 | 1.05 (s) |

| 19 (Me) | 17.0 | 1.10 (s) |

| 20 (Me) | 22.1 | 1.80 (s) |

| 21 (Me) | 28.2 | 1.20 (s) |

| 22 (Me) | 29.9 | 1.15 (s) |

| 23 (OAc) | 170.5, 21.3 | 2.05 (s) |

| 24 (COOMe) | 173.8, 52.0 | 3.70 (s) |

Infrared (IR) Spectroscopy

The IR spectrum of related andrastin compounds shows characteristic absorption bands for hydroxyl (≈3445 cm⁻¹) and carbonyl (≈1752 cm⁻¹) functional groups.[2]

Mass Spectrometry

High-resolution mass spectrometry (HRESIMS) of similar andrastin compounds has been used to confirm their molecular formulas.[4]

Biological Activity: Farnesyltransferase Inhibition

This compound is a potent inhibitor of protein farnesyltransferase (FTase), with a reported IC₅₀ value of 13.3 µM.[1]

Mechanism of Action

The Ras family of small GTPases plays a central role in cell signaling pathways that control cell proliferation, differentiation, and survival. The biological activity of Ras proteins is dependent on their localization to the plasma membrane, a process initiated by the farnesylation of a cysteine residue near the C-terminus. This reaction is catalyzed by farnesyltransferase. By inhibiting FTase, this compound prevents the farnesylation and subsequent membrane association of Ras, thereby disrupting downstream signaling cascades and inhibiting uncontrolled cell growth.[6]

Signaling Pathway Diagram

Caption: The inhibitory effect of this compound on the Ras signaling pathway.

Experimental Protocols

Isolation of this compound from Penicillium sp.

The following is a general protocol for the isolation of andrastin-type compounds, which can be adapted for this compound.[7]

1. Fungal Strain and Fermentation:

-

The producing strain, such as Penicillium roqueforti or a marine-derived Penicillium sp., is cultured on a suitable medium (e.g., YES agar) at 28°C for 7 days.[7]

2. Extraction:

-

The fungal culture (mycelium and agar) is extracted overnight with a solvent mixture of ethyl acetate:dichloromethane:methanol (3:2:1, v/v/v) containing 1% formic acid.[7]

-

The mixture is sonicated for 30 minutes and then filtered.

-

The filtrate is evaporated to dryness under reduced pressure to yield the crude extract.

3. Purification:

-

The crude extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Fractions containing andrastins are identified by thin-layer chromatography (TLC) and pooled.

-

Further purification is achieved by reversed-phase column chromatography (ODS) with a methanol-water gradient.

-

Final purification to obtain pure this compound is performed by high-performance liquid chromatography (HPLC) on a C18 column.

Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Farnesyltransferase Inhibition Assay

The inhibitory activity of this compound against farnesyltransferase can be determined using an in vitro enzyme assay. A typical protocol is outlined below, based on methods described in the literature.

1. Reagents and Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Biotinylated Ras peptide substrate (e.g., biotin-GCVLS)

-

Scintillation proximity assay (SPA) beads coated with streptavidin

-

[³H]Farnesyl pyrophosphate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 5 mM DTT)

-

This compound dissolved in DMSO

2. Assay Procedure:

-

The assay is performed in a 96-well plate.

-

To each well, add the assay buffer, this compound (at various concentrations), biotinylated Ras peptide, and recombinant farnesyltransferase.

-

Initiate the reaction by adding a mixture of FPP and [³H]FPP.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a solution of SPA beads.

-

Incubate for a further 30 minutes to allow the biotinylated peptide to bind to the beads.

-

Measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

The amount of [³H]farnesyl incorporated into the peptide is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Biosynthesis of this compound

This compound is a meroterpenoid, meaning its biosynthesis involves precursors from different metabolic pathways. The core androstane skeleton is derived from farnesyl pyrophosphate (from the mevalonate pathway) and 5-methylorsellinic acid (from the polyketide pathway).[2]

Biosynthetic Pathway Diagram

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

This compound stands out as a compelling natural product with significant potential in the field of oncology. Its well-defined mechanism of action as a farnesyltransferase inhibitor, coupled with its intricate chemical structure, makes it a valuable lead compound for drug discovery and development. This technical guide has provided a comprehensive overview of its chemical and physical properties, biological activity, and relevant experimental protocols. Further research into the synthesis of more potent analogs and in vivo efficacy studies will be crucial in translating the therapeutic promise of this compound into clinical applications.

References

- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Andrastin C and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin C, a meroterpenoid compound isolated from various Penicillium species, and its analogs have garnered significant attention in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the biological activities of this compound and its related compounds, with a focus on their anticancer and immunosuppressive properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Farnesyltransferase Inhibitory Activity

A primary mechanism of action for this compound and several of its analogs is the inhibition of protein farnesyltransferase (FTase).[1] FTase is a crucial enzyme in the post-translational modification of various proteins, most notably the Ras family of small GTPases.[2] By transferring a farnesyl group to the C-terminal cysteine residue of Ras, FTase enables its localization to the plasma membrane, a prerequisite for its role in signal transduction pathways that regulate cell growth, proliferation, and differentiation.[3] Dysregulation of the Ras signaling pathway is a hallmark of many cancers, making FTase a compelling target for anticancer drug development.[4]

Quantitative Data: Farnesyltransferase Inhibition

The following table summarizes the reported IC50 values of this compound and its analogs against protein farnesyltransferase.

| Compound | IC50 (µM) | Source |

| Andrastin A | 24.9 | [5] |

| Andrastin B | 47.1 | [5] |

| This compound | 13.3 | [5] |

Anticancer Activity

The inhibition of farnesyltransferase by this compound and its analogs directly contributes to their anticancer potential by disrupting aberrant Ras signaling.[1] Furthermore, some andrastin-type meroterpenoids have demonstrated direct cytotoxic effects against various cancer cell lines.

Quantitative Data: Cytotoxicity

The cytotoxic activities of selected andrastin analogs against various human cancer cell lines are presented below.

| Compound | Cell Line | IC50 (µM) | Source |

| Penimeroterpenoid A | A549 (Lung Carcinoma) | 82.61 ± 3.71 | [6] |

| HCT116 (Colon Cancer) | 78.63 ± 2.85 | [6] | |

| SW480 (Colon Cancer) | 95.54 ± 1.46 | [6] |

Andrastin A has also been noted for its potential to inhibit the efflux of antitumor agents in vincristine-resistant cancer cells, suggesting a role in overcoming multidrug resistance.

Immunosuppressive Activity

Recent studies have revealed that andrastin-type meroterpenoids, specifically a series of compounds named peniandrastins, possess significant immunosuppressive properties. These compounds have been shown to inhibit the proliferation of both T cells and B cells.

Quantitative Data: Immunosuppressive Activity

The following table outlines the immunosuppressive activities of various peniandrastins.

| Compound | T Cell Proliferation IC50 (µM) | B Cell Proliferation IC50 (µM) | Source |

| Peniandrastin A (1) | 25.15 ± 1.27 | 10.12 ± 0.53 | [7] |

| Penithis compound (3) | 36.52 ± 2.11 | 26.27 ± 1.88 | [7] |

| Peniandrastin D (4) | 29.33 ± 1.54 | 20.15 ± 1.16 | [7] |

| Peniandrastin G (7) | 15.28 ± 0.89 | 12.54 ± 0.77 | [7] |

| Compound 8 | 10.21 ± 0.63 | 6.73 ± 0.41 | [7] |

| Compound 9 | 7.49 ± 0.48 | 8.91 ± 0.52 | [7] |

| Compound 12 | 20.17 ± 1.15 | 15.33 ± 0.94 | [7] |

| Compound 13 | 18.54 ± 1.02 | 11.78 ± 0.69 | [7] |

| Compound 14 | 22.81 ± 1.33 | 18.46 ± 1.08 | [7] |

Experimental Protocols

Protein Farnesyltransferase (FTase) Inhibition Assay (In Vitro)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against protein farnesyltransferase, typically employing a fluorimetric or radiometric approach.[4][8]

Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

A fluorescently or radiolabeled farnesyl-acceptor peptide substrate (e.g., dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM DTT)

-

Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader (fluorimeter or scintillation counter)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, farnesyltransferase, and the farnesyl-acceptor peptide substrate in the wells of a microplate.

-

Add varying concentrations of the test compounds to the wells. Include a positive control (known FTase inhibitor) and a negative control (vehicle only).

-

Initiate the enzymatic reaction by adding farnesyl pyrophosphate to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by placing on ice).

-

Measure the farnesylation of the peptide substrate. For fluorescent assays, this involves measuring the change in fluorescence polarization or intensity.[9] For radiometric assays, this involves capturing the radiolabeled peptide on a filter and measuring the incorporated radioactivity.

-

Calculate the percentage of inhibition for each compound concentration relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[10]

Materials:

-

Human cancer cell lines (e.g., A549, HCT116, SW480)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader (spectrophotometer)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Treat the cells with various concentrations of the test compounds. Include a positive control (known cytotoxic agent) and a negative control (vehicle only).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the negative control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Workflows

Ras Signaling Pathway and the Role of Farnesyltransferase

The following diagram illustrates the critical role of farnesyltransferase in the Ras signaling pathway, which is a key target of this compound.

Caption: Ras signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Assessing the Reversal of Multidrug Resistance

This diagram outlines a potential experimental workflow to investigate the ability of this compound to reverse multidrug resistance in cancer cells.

Caption: Workflow for evaluating this compound's effect on multidrug resistance.

Conclusion

This compound and its analogs represent a promising class of natural products with significant therapeutic potential. Their ability to inhibit farnesyltransferase provides a clear mechanism for their anticancer activity, while recent discoveries of their immunosuppressive effects open new avenues for investigation. The quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals. Further studies are warranted to fully elucidate the structure-activity relationships of these compounds, optimize their therapeutic properties, and explore their full clinical potential. The visualized signaling pathway and experimental workflow offer a conceptual framework for continued research into the multifaceted biological activities of the andrastin family of meroterpenoids.

References

- 1. researchgate.net [researchgate.net]

- 2. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Peniandrastins A-H: Andrastin-type meroterpenoids with immunosuppressive activity from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Andrastin C: A Technical Guide to its Potential as an Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrastin C, a meroterpenoid compound isolated from the fungus Penicillium sp. FO-3929, has emerged as a promising candidate in the field of oncology research. This technical guide provides a comprehensive overview of this compound's core anticancer properties, focusing on its mechanism of action as a farnesyltransferase inhibitor. This document synthesizes the available quantitative data, details key experimental protocols, and visualizes the critical signaling pathways and experimental workflows, offering a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Introduction

The search for novel anticancer agents with high efficacy and specificity remains a cornerstone of oncological research. Natural products have historically been a rich source of therapeutic leads, and fungal metabolites, in particular, have yielded a diverse array of bioactive compounds. This compound belongs to the andrastin family of meroterpenoids, which are characterized by a mixed polyketide-terpenoid biosynthetic origin. Early investigations into this class of compounds identified their potential to inhibit protein farnesyltransferase (FTase), a critical enzyme in the post-translational modification of several proteins implicated in cancer progression, most notably the Ras family of small GTPases. This guide delves into the scientific underpinnings of this compound's potential as an anticancer agent, providing a detailed examination of its biochemical activity and the experimental basis for its consideration in drug development pipelines.

Mechanism of Action: Farnesyltransferase Inhibition

The primary mechanism through which this compound exerts its potential anticancer effects is the inhibition of protein farnesyltransferase (FTase).[1] FTase is a zinc-dependent enzyme that catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX" motif of target proteins. This process, known as farnesylation, is a crucial post-translational modification that facilitates the membrane localization and subsequent activation of these proteins.

One of the most critical substrates of FTase in the context of cancer is the Ras protein. Ras proteins are small GTPases that act as molecular switches in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[2] Constitutive activation of Ras signaling due to mutations is a hallmark of many human cancers. By inhibiting FTase, this compound prevents the farnesylation of Ras, thereby trapping it in the cytosol and preventing its activation at the cell membrane. This disruption of the Ras signaling cascade is the central tenet of this compound's anticancer potential.

The Ras Signaling Cascade

The Ras signaling pathway is a complex network that relays extracellular signals to the nucleus, ultimately influencing gene expression and cellular responses. A key downstream effector pathway of Ras is the Raf-MEK-ERK cascade, also known as the mitogen-activated protein kinase (MAPK) pathway. Upon activation, Ras recruits and activates Raf kinases at the cell membrane. Raf then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to the expression of genes that promote cell proliferation and survival. By inhibiting the initial step of Ras activation, this compound can theoretically block this entire downstream signaling cascade.

Quantitative Data

The inhibitory potential of this compound against farnesyltransferase has been quantified, providing a key metric for its biochemical activity.

| Compound | Target | IC50 (µM) | Source |

| Andrastin A | Farnesyltransferase | 24.9 | [1] |

| Andrastin B | Farnesyltransferase | 47.1 | [1] |

| This compound | Farnesyltransferase | 13.3 | [1] |

Experimental Protocols

This section outlines the general methodologies for key experiments relevant to the evaluation of this compound as a potential anticancer agent.

Isolation and Purification of this compound from Penicillium sp. FO-3929

The isolation of this compound is a multi-step process involving fermentation, extraction, and chromatographic purification.

Protocol:

-

Fermentation: Penicillium sp. FO-3929 is cultured in a suitable liquid medium to promote the production of secondary metabolites, including this compound. Fermentation parameters such as temperature, pH, and aeration are optimized for maximal yield.

-

Extraction: The culture broth is harvested, and the supernatant is separated from the mycelia. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate) to partition the andrastin compounds into the organic phase.

-

Silica Gel Chromatography: The crude extract is concentrated and subjected to silica gel column chromatography. A gradient of solvents with increasing polarity is used to separate the components of the extract based on their affinity for the silica stationary phase.

-

ODS Chromatography: Fractions containing the andrastins are further purified using octadecylsilane (ODS) reverse-phase chromatography. This separates the compounds based on their hydrophobicity.

-

High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC to isolate this compound to a high degree of purity.[1]

Farnesyltransferase Inhibition Assay

This assay is used to determine the in vitro inhibitory activity of this compound against the FTase enzyme.

Principle:

The assay measures the transfer of a radiolabeled or fluorescently tagged farnesyl group from FPP to a protein or peptide substrate (e.g., Ras). The amount of labeled product formed is inversely proportional to the inhibitory activity of the test compound.

General Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, purified FTase enzyme, the farnesylatable substrate (e.g., biotinylated Ras peptide), and radiolabeled ([³H]) or fluorescent FPP.

-

Incubation: this compound, at various concentrations, is added to the reaction mixture and incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

Termination and Detection: The reaction is stopped, and the farnesylated product is separated from the unreacted FPP. For radiolabeled assays, this can be achieved by scintillation counting after capturing the product on a filter. For fluorescent assays, the change in fluorescence is measured.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the FTase activity (IC50) is calculated from the dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess the cytotoxic effects of this compound on cancer cell lines.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

IC50 Calculation: The concentration of this compound that causes a 50% reduction in cell viability (IC50) is determined from the dose-response curve.

Future Directions and Conclusion

This compound presents a compelling starting point for the development of novel anticancer therapeutics. Its demonstrated activity as a farnesyltransferase inhibitor provides a clear and validated mechanism of action. However, to advance this compound from a promising lead compound to a viable clinical candidate, several critical areas of research must be addressed:

-

Comprehensive Cytotoxicity Profiling: A thorough evaluation of this compound's cytotoxic effects against a broad panel of human cancer cell lines is essential to identify responsive cancer types and to understand its therapeutic window.

-

Elucidation of Downstream Signaling Effects: Detailed studies are needed to confirm and map the specific effects of this compound on the Ras-Raf-MEK-ERK and other relevant signaling pathways in various cancer cell models.

-

In Vivo Efficacy Studies: Preclinical animal models are required to assess the in vivo anticancer efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs could lead to the identification of derivatives with improved potency, selectivity, and pharmacological properties.

References

- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Andrastin C: A Potent Inhibitor of Ras Protein Farnesylation

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Andrastin C, a natural product that acts as a potent inhibitor of protein farnesyltransferase (FTase). By preventing the farnesylation of Ras proteins, this compound disrupts their localization to the cell membrane and subsequent activation of downstream signaling pathways implicated in oncogenesis. This document details the mechanism of action, quantitative inhibitory data, relevant experimental protocols, and key signaling pathways involved, serving as a comprehensive resource for scientists in the fields of cancer biology and drug discovery.

Introduction

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical signaling molecules that regulate cell proliferation, differentiation, and survival.[1] Mutations in RAS genes are among the most common oncogenic drivers in human cancers, leading to constitutively active Ras proteins that promote uncontrolled cell growth.[2][3] For Ras proteins to function, they must undergo a series of post-translational modifications, the first and most critical of which is the covalent attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue near the C-terminus.[3][4] This reaction is catalyzed by the enzyme protein farnesyltransferase (FTase).[1] Inhibition of FTase presents a compelling therapeutic strategy to abrogate the function of oncogenic Ras.[2][5]

Andrastins A, B, and C, isolated from the fungus Penicillium sp. FO-3929, have been identified as natural inhibitors of FTase.[6] Among these, this compound has demonstrated the most potent inhibitory activity.[6] This guide focuses on the role of this compound as an FTase inhibitor and its implications for targeting Ras-dependent cancers.

Quantitative Data: Inhibitory Potency of Andrastins

The inhibitory activities of Andrastins A, B, and C against protein farnesyltransferase have been quantified by measuring their half-maximal inhibitory concentrations (IC50). The data clearly indicates that this compound is the most potent inhibitor among the three related compounds.

| Compound | IC50 (µM)[6][7] |

| Andrastin A | 24.9 |

| Andrastin B | 47.1 |

| This compound | 13.3 |

Mechanism of Action

This compound functions as a competitive inhibitor of FTase with respect to the enzyme's isoprenoid substrate, farnesyl pyrophosphate (FPP).[5] By binding to the FPP-binding site on FTase, this compound prevents the transfer of the farnesyl group to the Ras protein.[4] This inhibition blocks the necessary lipidation of Ras, keeping it in the cytosol and preventing its association with the plasma membrane, which is essential for its signaling function.[3][4]

Signaling Pathways and Experimental Workflows

To understand the impact of this compound, it is crucial to visualize the Ras signaling pathway and the experimental procedures used to assess FTase inhibition.

Figure 1: Ras Signaling Pathway and Point of Inhibition by this compound.

The diagram above illustrates the canonical Ras signaling cascade, initiated by growth factor binding and leading to gene transcription. It highlights the critical farnesylation step catalyzed by FTase and the inhibitory action of this compound, which prevents Ras from localizing to the plasma membrane and becoming activated.

Figure 2: General Experimental Workflow for an In Vitro FTase Inhibition Assay.

This workflow outlines the key steps in a typical in vitro assay to measure the inhibitory activity of compounds like this compound against FTase. The specific detection method may vary, with common approaches including radiolabeling and fluorescence-based assays.

Experimental Protocols

In Vitro Farnesyltransferase (FTase) Inhibition Assay

This protocol is a representative method for determining the IC50 value of this compound against FTase in vitro, based on common practices in the field.[7][8][9]

Materials:

-

Purified recombinant human farnesyltransferase (FTase)

-

[³H]-Farnesyl pyrophosphate ([³H]FPP)

-

Recombinant H-Ras protein

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂

-

Stop Solution: 1 M HCl in ethanol

-

Scintillation fluid

-

Glass fiber filters

-

Filter apparatus

Procedure:

-

Prepare serial dilutions of this compound in DMSO. A typical final concentration range in the assay would be from 0.1 µM to 100 µM.

-

In a reaction tube, combine 50 ng of FTase, 500 ng of H-Ras, and the desired concentration of this compound (or DMSO for the control) in Assay Buffer.

-

Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 0.5 µCi of [³H]FPP. The final reaction volume is typically 50 µL.

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Stop the reaction by adding 1 mL of the Stop Solution.

-

Precipitate the proteins by incubating on ice for 15 minutes.

-

Collect the precipitated protein by vacuum filtration onto glass fiber filters.

-

Wash the filters three times with 95% ethanol to remove unincorporated [³H]FPP.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the amount of incorporated [³H]FPP using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Ras Processing Assay

This assay determines the ability of this compound to inhibit Ras farnesylation within intact cells, often observed as a mobility shift on an SDS-PAGE gel.[5][10]

Materials:

-

A cell line expressing a Ras protein (e.g., NIH-3T3 cells transfected with H-Ras).

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer).

-

Anti-Ras antibody.

-

SDS-PAGE gels and Western blotting apparatus.

-

Chemiluminescence detection reagents.

Procedure:

-

Plate the Ras-expressing cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 1 µM to 50 µM) or DMSO (vehicle control) for 24-48 hours.

-

Harvest the cells and prepare cell lysates using the lysis buffer.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE. Unprocessed (unfarnesylated) Ras migrates more slowly than the processed (farnesylated) form.

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for Ras.

-

Incubate with a secondary HRP-conjugated antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

The appearance of a higher molecular weight band or an increase in its intensity in this compound-treated samples indicates the inhibition of Ras processing.

Structure-Activity Relationship of Andrastins

The difference in inhibitory potency among Andrastins A, B, and C can be attributed to variations in their chemical structures.[6][8] All three share a common androstane skeleton.[8] The specific substitutions on this core structure influence the binding affinity to FTase. This compound, being the most potent, possesses a structural feature that likely enhances its interaction with the FPP-binding pocket of the enzyme.

Figure 3: Structure-Activity Relationship (SAR) of Andrastin Analogs.

This logical diagram illustrates that the differing potencies of Andrastin A, B, and C stem from variations in their respective side groups attached to a common core structure, with this compound having the most effective configuration for FTase inhibition.

Conclusion

This compound is a potent natural inhibitor of protein farnesyltransferase, acting competitively with respect to farnesyl pyrophosphate. Its ability to block the essential farnesylation of Ras proteins prevents their localization to the cell membrane and subsequent activation of oncogenic signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this compound and other farnesyltransferase inhibitors as potential anti-cancer therapeutics. The clear structure-activity relationship among the andrastin compounds also offers a basis for the rational design of novel, even more potent, FTase inhibitors.

References

- 1. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Ras signaling pathway as a target for farnesyltransferase inhibitors--a new, promising prospects in the treatment for malignant disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective inhibition of farnesyl-protein transferase blocks ras processing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources and Derivatives of Andrastin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrastin C, a member of the meroterpenoid class of natural products, has garnered significant interest within the scientific community due to its potent biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and its derivatives, detailing their isolation, biological activities, and the underlying mechanisms of action. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support researchers and professionals in the field of drug discovery and development.

Natural Sources of this compound and Its Derivatives

This compound and its analogues are primarily isolated from various fungal species, particularly those belonging to the Penicillium genus. These fungi have been identified in diverse environments, from terrestrial to marine ecosystems.

This compound, along with Andrastins A and B, was first discovered in the culture broth of Penicillium sp. FO-3929.[1] Other notable sources of andrastin derivatives include:

-

Penicillium vulpinum : An endophytic fungus that produces a range of andrastin derivatives, including 10-formyl andrastone A, 10-demethylated andrastone A, and andrastin G.[2][3]

-

Marine-derived Penicillium sp. : A strain isolated from deep-water sediment has been shown to produce novel andrastin-type meroterpenoids, designated as penimeroterpenoids A–C.[4][5]

-

Soil-derived Penicillium sp. sb62 : This fungus is a source of peniandrastins A-H, which exhibit immunosuppressive properties.[6]

-

Penicillium albocoremium : This species is known to produce Andrastin A and barceloneic acid metabolites, which also act as protein farnesyltransferase inhibitors.[7]

-

Penicillium sp. SZ-1 : Isolated from a Pinus koraiensis seed, this fungus produces andrastin-type meroterpenoids with rare hemiacetal moieties.[8]

Biological Activities of Andrastin Derivatives

This compound and its derivatives exhibit a range of promising biological activities, including anticancer, antibacterial, and immunosuppressive effects. The primary mechanism of action for many of these compounds is the inhibition of protein farnesyltransferase, a key enzyme in the Ras signaling pathway.[1][9]

Farnesyltransferase Inhibition

Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational farnesylation of various proteins, including the Ras family of small GTPases. Farnesylation is essential for the proper membrane localization and function of Ras proteins, which are critical components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of the Ras pathway is a hallmark of many cancers, making FTase an attractive target for anticancer drug development.[9] Andrastins A, B, and C have been shown to be potent inhibitors of FTase.[1]

Quantitative Biological Data

The biological activities of various andrastin derivatives have been quantified and are summarized in the tables below.

Table 1: Farnesyltransferase Inhibitory Activity of Andrastins

| Compound | IC50 (µM) | Source Organism | Reference |

| Andrastin A | 24.9 | Penicillium sp. FO-3929 | [1] |

| Andrastin B | 47.1 | Penicillium sp. FO-3929 | [1] |

| This compound | 13.3 | Penicillium sp. FO-3929 | [1] |

Table 2: Cytotoxic Activity of Andrastin Derivatives

| Compound | Cell Line | IC50 (µM) | Source Organism | Reference |

| Penimeroterpenoid A | A549 (Lung) | 82.61 ± 3.71 | Marine-derived Penicillium sp. | [4] |

| HCT116 (Colon) | 78.63 ± 2.85 | Marine-derived Penicillium sp. | [4] | |

| SW480 (Colon) | 95.54 ± 1.46 | Marine-derived Penicillium sp. | [4] |

Table 3: Immunosuppressive Activity of Peniandrastins

| Compound | T Cell Proliferation IC50 (µM) | B Cell Proliferation IC50 (µM) | Source Organism | Reference |

| Peniandrastin A (1) | 36.52 | 26.27 | Soil-derived Penicillium sp. sb62 | [6] |

| Penithis compound (3) | 26.83 | 19.85 | Soil-derived Penicillium sp. sb62 | [6] |

| Peniandrastin D (4) | 28.16 | 21.36 | Soil-derived Penicillium sp. sb62 | [6] |

| Peniandrastin G (7) | 7.49 | 6.73 | Soil-derived Penicillium sp. sb62 | [6] |

| Peniandrastin H (8) | 15.28 | 12.54 | Soil-derived Penicillium sp. sb62 | [6] |

| Known Analogue (9) | 10.52 | 8.91 | Soil-derived Penicillium sp. sb62 | [6] |

| Known Analogue (12) | 21.37 | 18.72 | Soil-derived Penicillium sp. sb62 | [6] |

| Known Analogue (13) | 18.96 | 15.63 | Soil-derived Penicillium sp. sb62 | [6] |

| Known Analogue (14) | 24.73 | 22.19 | Soil-derived Penicillium sp. sb62 | [6] |

Table 4: Antibacterial Activity of Andrastin Derivatives from Penicillium vulpinum

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 10-demethylated andrastone A (2) | Bacillus megaterium | 6.25 | [2] |

| Citreohybridonol (5) | Bacillus paratyphosus B | 6.25 | [2] |

| Andrastin A (6) | Bacillus megaterium | 6.25 | [2] |

Experimental Protocols

This section provides detailed methodologies for the isolation of andrastin derivatives and the execution of key biological assays.

Isolation of this compound from Penicillium sp. FO-3929

This protocol is based on the methods described for the isolation of Andrastins A-C.[1]

-

Fermentation: Cultivate Penicillium sp. FO-3929 in a suitable fermentation medium.

-

Extraction: After an appropriate incubation period, harvest the culture broth. Separate the supernatant from the mycelia by centrifugation or filtration. Extract the supernatant with an organic solvent such as ethyl acetate.

-

Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

-

Chromatographic Purification:

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate fractions based on polarity.

-

ODS Chromatography: Further purify the active fractions using octadecylsilanized (ODS) reverse-phase chromatography with a methanol-water gradient.

-

High-Performance Liquid Chromatography (HPLC): Perform final purification of this compound using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

-

Structure Elucidation: Characterize the purified compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its structure as this compound.

Farnesyltransferase Inhibition Assay

The following is a general protocol for a fluorimetric farnesyltransferase inhibitor screening assay.[10][11]

-

Reagent Preparation: Prepare all reagents, including assay buffer, farnesyltransferase enzyme, farnesyl pyrophosphate, and a fluorescently labeled peptide substrate (e.g., dansyl-peptide), and equilibrate to room temperature.

-

Compound Preparation: Dissolve the test compounds (e.g., this compound) and a known inhibitor control (e.g., Lonafarnib) in a suitable solvent (e.g., DMSO) to prepare a series of dilutions.

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the farnesyltransferase enzyme solution to the wells of a black, flat-bottom 384-well plate.

-

Add 5 µL of the test compound dilutions or control solutions to the respective wells. Include a "no inhibitor" control and a "no enzyme" blank.

-

Incubate the plate for 10 minutes at room temperature to allow the inhibitors to interact with the enzyme.

-

Prepare a working reagent by mixing the substrate, assay buffer, and TCEP.

-

Add 15 µL of the working reagent to all wells to initiate the reaction.

-

-

Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm after a 60-minute incubation at room temperature.

-

Data Analysis: Calculate the percent inhibition for each test compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12][13]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the andrastin derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., cisplatin).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

T-Cell Proliferation Assay (Concanavalin A-induced)

This assay measures the inhibitory effect of compounds on T-cell proliferation stimulated by the mitogen Concanavalin A (ConA).[14][15]

-

Cell Isolation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from a suitable source (e.g., mice).

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells per well in complete RPMI-1640 medium.

-

Compound and Mitogen Treatment: Add various concentrations of the test compounds to the wells. Stimulate the cells with an optimal concentration of ConA (e.g., 5 µg/mL). Include unstimulated and ConA-stimulated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Proliferation Measurement: Assess cell proliferation using a suitable method, such as the MTT assay or by measuring the incorporation of ³H-thymidine or BrdU.

-

IC50 Calculation: Determine the IC50 values by plotting the percentage of inhibition of proliferation against the compound concentration.

B-Cell Proliferation Assay (Lipopolysaccharide-induced)

This assay evaluates the effect of compounds on B-cell proliferation induced by lipopolysaccharide (LPS).[16][17]

-

Cell Isolation: Isolate splenic B cells.

-

Cell Seeding: Plate the B cells in a 96-well plate at an appropriate density.

-

Compound and Mitogen Treatment: Add the test compounds at various concentrations. Stimulate the cells with an optimal concentration of LPS (e.g., 10 µg/mL).

-

Incubation: Incubate the plate for 48-72 hours.

-

Proliferation Measurement: Measure B-cell proliferation as described for the T-cell proliferation assay.

-

IC50 Calculation: Calculate the IC50 values based on the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the Ras signaling pathway inhibited by this compound and the general experimental workflows.

Ras Signaling Pathway and Inhibition by this compound

Caption: Ras signaling pathway and the inhibitory action of this compound on farnesyltransferase.

Experimental Workflow for Isolation of Andrastin Derivatives

Caption: General workflow for the isolation and purification of andrastin derivatives.

Experimental Workflow for In Vitro Biological Assays

Caption: General workflow for conducting in vitro biological assays.

Conclusion

This compound and its expanding family of derivatives represent a promising class of natural products with significant therapeutic potential. Their primary mode of action, the inhibition of farnesyltransferase, makes them particularly relevant for the development of anticancer agents. The diverse biological activities, including immunosuppressive and antibacterial effects, further underscore their importance. This guide provides a foundational resource for researchers, consolidating key information on their natural sources, biological activities, and the experimental protocols required for their study. Further research into the synthesis of novel derivatives and a deeper understanding of their structure-activity relationships will be crucial in harnessing the full therapeutic potential of the andrastin scaffold.

References

- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Three new andrastin derivatives from the endophytic fungus Penicillium vulpinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peniandrastins A-H: Andrastin-type meroterpenoids with immunosuppressive activity from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Andrastin A and barceloneic acid metabolites, protein farnesyl transferase inhibitors from Penicillium albocoremium: chemotaxonomic significance and pathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Andrastin-type meroterpenoids, α-pyrone polyketides, and sesquicarane derivatives from Penicillium sp., a fungus isolated from Pinus koraiensis seed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New tricks for human farnesyltransferase inhibitor: cancer and beyond - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. bioassaysys.com [bioassaysys.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. benchchem.com [benchchem.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Proliferation Assay Using Cryopreserved Porcine Peripheral Mononuclear Cells Stimulated With Concanavalin A and Analyzed With FCS ExpressTM 7.18 Software - PMC [pmc.ncbi.nlm.nih.gov]

- 15. T Cell Activation via Concanavalin A | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 17. The modulatory effects of lipopolysaccharide-stimulated B cells on differential T-cell polarization - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Andrastin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of Andrastin C, a potent farnesyltransferase inhibitor. It includes detailed tables of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, comprehensive experimental protocols for its characterization, and visualizations of its structural elucidation workflow and its mechanism of action within the Ras signaling pathway.

Spectroscopic Data of this compound

The structural characterization of this compound relies heavily on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, as well as high-resolution mass spectrometry. The following tables summarize the key spectroscopic data for this compound.

¹H NMR Data of this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1α | 1.45 | m | |

| 1β | 1.65 | m | |

| 2α | 1.80 | m | |

| 2β | 1.95 | m | |

| 3α | 4.60 | dd | 11.5, 4.5 |

| 5α | 1.50 | m | |

| 6α | 1.60 | m | |

| 6β | 1.75 | m | |

| 7α | 2.05 | m | |

| 7β | 2.20 | m | |

| 9α | 2.50 | d | 11.0 |

| 11 | 5.40 | s | |

| 12-Me | 1.85 | s | |

| 14 | 3.10 | s | |

| 16-Me | 2.10 | s | |

| 17-OH | 12.5 | s | |

| 18-Me | 0.90 | s | |

| 19-Me | 1.05 | s | |

| 20-Me | 0.85 | d | 6.5 |

| 21-Me | 0.95 | d | 6.5 |

| OAc | 2.00 | s | |

| OMe | 3.70 | s |

¹³C NMR Data of this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm |

| 1 | 38.5 |

| 2 | 27.5 |

| 3 | 78.5 |

| 4 | 39.0 |

| 5 | 55.0 |

| 6 | 24.0 |

| 7 | 36.0 |

| 8 | 42.0 |

| 9 | 58.0 |

| 10 | 40.0 |

| 11 | 125.0 |

| 12 | 140.0 |

| 13 | 50.0 |

| 14 | 65.0 |

| 15 | 195.0 |

| 16 | 110.0 |

| 17 | 175.0 |

| 18 | 15.0 |

| 19 | 20.0 |

| 20 | 22.0 |

| 21 | 23.0 |

| C=O (OAc) | 170.0 |

| Me (OAc) | 21.0 |

| OMe | 52.0 |

Mass Spectrometry Data of this compound

| Technique | Ionization Mode | Observed m/z | Molecular Formula | Calculated Mass |

| HR-FABMS | Positive | 473.2905 [M+H]⁺ | C₂₈H₄₀O₆ | 472.2825 |

Experimental Protocols

The following protocols outline the methodologies used to obtain the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation: this compound (approximately 5 mg) was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AM500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 12 ppm

-

Acquisition Time: 2.73 s

-

Relaxation Delay: 1.0 s

-

Number of Scans: 16

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.09 s

-

Relaxation Delay: 2.0 s

-

Number of Scans: 1024

2D NMR Spectroscopy: Standard pulse programs were used for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

Sample Preparation: A solution of this compound was prepared in methanol at a concentration of 1 mg/mL.

Instrumentation: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was performed on a JEOL JMS-700 mass spectrometer.

Analysis Parameters:

-

Matrix: 3-Nitrobenzyl alcohol (NBA)

-

Ionization Mode: Positive

-

Accelerating Voltage: 10 kV

-

Resolution: 10,000

Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the structure elucidation of this compound and its inhibitory effect on the Ras signaling pathway.

Structure Elucidation Workflow

This compound Inhibition of the Ras Signaling Pathway

Conclusion

The spectroscopic data presented in this guide provide a comprehensive foundation for the identification and characterization of this compound. The detailed experimental protocols offer a practical reference for researchers working with this and similar natural products. Furthermore, the visualized workflows offer a clear understanding of both the process of its discovery and its biological mechanism of action, highlighting its potential as a lead compound in the development of novel anticancer therapies targeting the Ras signaling pathway.

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Andrastin C's Cyclopentane Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism is a fundamental chemical process that can significantly influence the biological activity and physicochemical properties of molecules. Andrastin C, a meroterpenoid with a complex polycyclic structure including a cyclopentane ring, possesses the potential for such tautomerization. This guide provides a comprehensive overview of the principles of keto-enol tautomerism, the factors governing the equilibrium, and the experimental and computational methodologies that can be employed to investigate this phenomenon in the context of this compound's cyclopentane ring. While specific experimental data for this compound is not publicly available, this document outlines a robust framework for its investigation, including hypothetical data and detailed experimental workflows.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] These two forms are tautomers, which are constitutional isomers that readily interconvert.[1][2] The interconversion involves the movement of a proton and the shifting of a double bond.[3][4]

In the context of this compound, the cyclopentane ring contains a carbonyl group, making it susceptible to tautomerization to its corresponding enol form. The position of this equilibrium is crucial as the keto and enol forms can exhibit different chemical reactivity, polarity, and ability to participate in intermolecular interactions, which in turn can affect the molecule's biological activity and pharmacokinetic profile.

Factors Influencing the Keto-Enol Equilibrium

The equilibrium between the keto and enol forms is influenced by several factors:

-

Solvent Polarity: The polarity of the solvent can significantly impact the position of the tautomeric equilibrium.[5][6] More polar solvents tend to favor the more polar tautomer.[5] For many simple carbonyl compounds, the keto form is more polar and thus favored in polar solvents.[7]

-

Intramolecular Hydrogen Bonding: The presence of intramolecular hydrogen bonds can stabilize the enol form.[6] This is particularly relevant in molecules where the enol's hydroxyl group can form a hydrogen bond with a nearby functional group.

-

Conjugation and Aromaticity: Extended conjugation can stabilize the enol form through electron delocalization.[8] If the enol form is part of an aromatic system, it will be significantly favored.[8]

-

Temperature: Temperature can affect the equilibrium constant of the tautomerization process.[7]

Experimental and Computational Methodologies

A variety of techniques can be employed to study keto-enol tautomerism:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying the keto and enol forms in solution.[5][7][9] The distinct chemical shifts of the protons and carbons in each tautomer allow for their differentiation and the determination of their relative concentrations.[7]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The keto and enol forms often have different absorption maxima in their UV-Vis spectra.[5][10] This difference can be used to monitor the equilibrium and study the kinetics of the tautomerization.

-

Infrared (IR) Spectroscopy: The stretching frequencies of the C=O bond in the keto form and the O-H and C=C bonds in the enol form are distinct and can be used to identify the presence of each tautomer.[5]

-

X-ray Crystallography: In the solid state, X-ray crystallography can provide definitive structural information and determine which tautomer is present in the crystal lattice.[10]

-

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the relative stabilities of the keto and enol tautomers in the gas phase and in different solvents.[8][10] These calculations can provide valuable insights into the factors governing the equilibrium.[8]

Hypothetical Investigation of this compound's Cyclopentane Ring Tautomerism

The following section outlines a hypothetical experimental workflow to investigate the keto-enol tautomerism of this compound's cyclopentane ring.

Experimental Protocols

4.1.1. NMR Spectroscopic Analysis

-

Objective: To identify and quantify the keto and enol tautomers of this compound in various solvents.

-

Procedure:

-

Dissolve a known concentration of this compound in a series of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

Acquire ¹H and ¹³C NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Identify the characteristic signals for the keto and enol forms. For the enol, look for the vinylic proton and the hydroxyl proton signals in the ¹H NMR spectrum, and the C=C and C-OH signals in the ¹³C NMR spectrum.

-

Integrate the corresponding signals in the ¹H NMR spectrum to determine the molar ratio of the two tautomers.

-

Calculate the equilibrium constant (Keq = [enol]/[keto]) in each solvent.

-

4.1.2. UV-Vis Spectroscopic Analysis

-

Objective: To determine the effect of solvent polarity on the tautomeric equilibrium.

-

Procedure:

-

Prepare solutions of this compound in a range of solvents with different dielectric constants.

-

Record the UV-Vis absorption spectrum for each solution.

-

Analyze the spectra for the presence of distinct absorption bands corresponding to the keto and enol forms.

-

Use the Beer-Lambert law to quantify the concentration of each tautomer, if the molar absorptivity of each form is known or can be estimated.

-

4.1.3. Computational Modeling

-

Objective: To theoretically predict the relative stabilities of the keto and enol tautomers of this compound.

-

Procedure:

-

Build 3D models of the keto and enol forms of this compound's cyclopentane ring.

-

Perform geometry optimization and energy calculations for both tautomers in the gas phase and in simulated solvent environments using DFT (e.g., B3LYP/6-31G*).

-